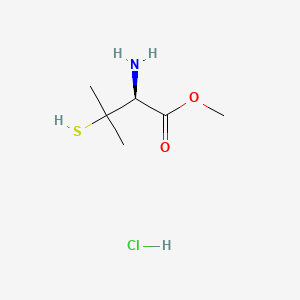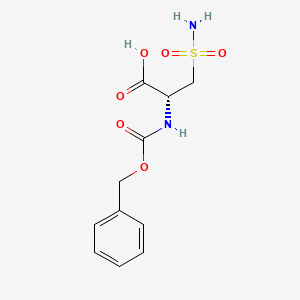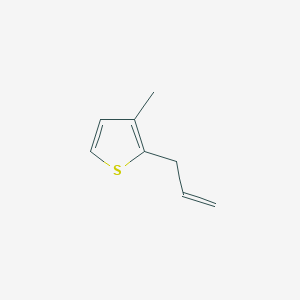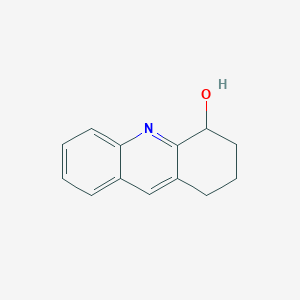
1,2,3,4-Tetrahydroacridin-4-ol
概要
説明
1,2,3,4-Tetrahydroacridin-4-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their polycyclic planar structures, which allow them to intercalate within DNA and RNA. This intercalation can lead to DNA cross-links and strand breaks, making acridine derivatives significant in various biological and medicinal applications .
準備方法
The synthesis of 1,2,3,4-tetrahydroacridin-4-ol typically involves the reduction of acridone derivatives. One common method includes the reduction of 9-chloroacridine with sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial production methods often involve similar reduction processes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The use of eco-friendly solvents and recyclable catalysts is also being explored to minimize environmental impact .
化学反応の分析
1,2,3,4-Tetrahydroacridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Major products formed from these reactions include acridone, fully saturated acridine derivatives, and substituted acridine derivatives.
科学的研究の応用
1,2,3,4-Tetrahydroacridin-4-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their unique chemical properties.
Biology: Due to its ability to intercalate with DNA, it is used in studies related to DNA interactions and mutations.
Industry: The compound is used in the development of dyes and pigments due to its stable polycyclic structure.
作用機序
The primary mechanism of action of 1,2,3,4-tetrahydroacridin-4-ol involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, forming hydrogen bonds and stacking interactions. This intercalation can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
類似化合物との比較
1,2,3,4-Tetrahydroacridin-4-ol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include:
9-Amino-1,2,3,4-tetrahydroacridin-4-ol: Known for its use in Alzheimer’s disease treatment as it inhibits acetylcholinesterase.
1,2,3,4-Tetrahydroacridine-9-carboxamide:
The uniqueness of this compound lies in its specific hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1,2,3,4-tetrahydroacridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYSJLNRINXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482888 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26625-27-4 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


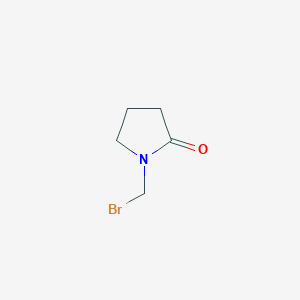
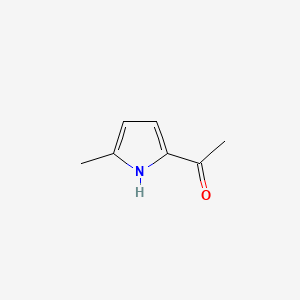
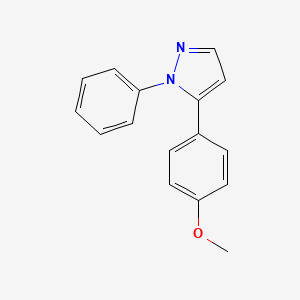
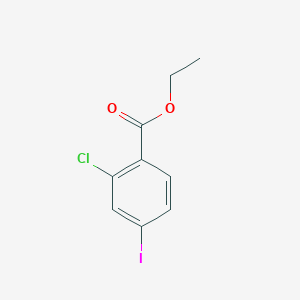
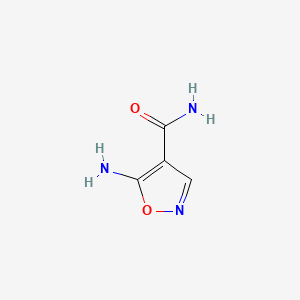
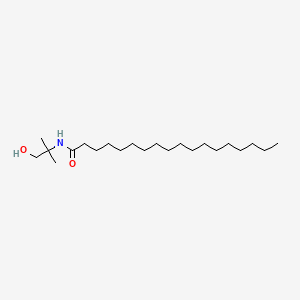

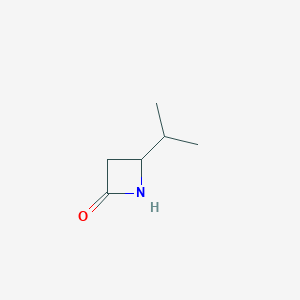

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)

